molecular formula C16H17N3O3 B2949459 5-METHYL-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE CAS No. 1428372-99-9

5-METHYL-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B2949459
CAS No.: 1428372-99-9
M. Wt: 299.33
InChI Key: FQRKCZCPJYNJBT-UHFFFAOYSA-N
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Description

5-Methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide is a chemical compound provided for research purposes, with the CAS Number 1428372-99-9 . It has a molecular formula of C16H17N3O3 and a molecular weight of 299.3245 g/mol . The compound's structure features a 5-methyl-1,2-oxazole carboxamide core linked to an aniline derivative substituted with a 2-oxopyrrolidine group, a motif present in compounds studied for various biological activities. This compound is structurally related to other isoxazole-carboxamide derivatives, such as leflunomide, which is a known pyrimidine synthesis inhibitor acting on the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . Leflunomide and its active metabolite are established as disease-modifying antirheumatic drugs (DMARDs) due to their immunomodulatory effects, which include the inhibition of T-cell proliferation and protein tyrosine kinase activity . As such, this compound represents a valuable chemical tool for researchers exploring new immunomodulatory agents, kinase inhibition, and signal transduction pathways. Its potential mechanism may involve disrupting critical cellular processes in activated immune cells, making it of significant interest for investigative pharmacology and the development of novel therapeutic entities. The product is intended for research applications in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use. Researchers can handle this product according to standard safety protocols for laboratory chemicals.

Properties

IUPAC Name

5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-10-5-6-12(8-14(10)19-7-3-4-15(19)20)18-16(21)13-9-17-22-11(13)2/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRKCZCPJYNJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrrolidinone moiety: This step often involves the use of reagents such as oxopyrrolidine and suitable catalysts.

    Final coupling: The final step involves coupling the oxazole and pyrrolidinone intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-METHYL-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-METHYL-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following compounds, sourced from chemical catalogs and literature, share structural motifs with the target molecule but exhibit distinct substitutions and functional groups:

2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid (CAS 236736-23-5)

  • Core Structure : 1,2-Oxazole.
  • Substituents :
    • Position 2: Phenyl group.
    • Position 5: Trifluoromethyl group.
    • Position 4: Carboxylic acid.
  • Key Differences : The trifluoromethyl group enhances electronegativity and lipophilicity, while the carboxylic acid at position 4 may limit blood-brain barrier penetration compared to the carboxamide in the target compound.
  • Potential Applications: Trifluoromethyl-substituted oxazoles are often utilized in agrochemicals (e.g., herbicides) due to their stability and bioactivity .

5-(4-Methoxyphenyl)-N-{2-methyl-4-[(1E)-2-(2-methylphenyl)diazen-1-yl]phenyl}-1,2-oxazole-3-carboxamide (CAS 898497-51-3)

  • Core Structure : 1,2-Oxazole.
  • Substituents :
    • Position 5: 4-Methoxyphenyl group.
    • Position 3: Carboxamide linked to a diazenyl-containing phenyl ring.
  • The methoxy group enhances solubility relative to the methyl group in the target compound .

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde (CAS 73217-75-1)

  • Core Structure : 1,2,4-Oxadiazole.
  • Substituents :
    • Position 3: Phenyl group.
    • Position 5: Aldehyde.
  • Key Differences : The oxadiazole ring (vs. oxazole) increases nitrogen content, altering aromaticity and electronic properties. The aldehyde group offers reactivity for further derivatization .

Physicochemical and Pharmacological Implications

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The trifluoromethyl group in 236736-23-5 increases metabolic stability but may reduce solubility.
    • The methoxy group in 898497-51-3 improves water solubility compared to the methyl group in the target compound.
  • Functional Group Reactivity: The diazenyl group in 898497-51-3 enables light-induced isomerization, useful in photopharmacology. The pyrrolidinone in the target compound may enhance CNS penetration through hydrogen-bonding interactions.

Data Table of Comparative Analysis

Compound Name (CAS) Core Structure Substituents Key Functional Groups Hypothesized Applications
Target Compound 1,2-Oxazole 5-Methyl, N-(4-methyl-3-pyrrolidinone-phenyl) Carboxamide, Pyrrolidinone CNS therapeutics
2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid (236736-23-5) 1,2-Oxazole 2-Phenyl, 5-CF₃, 4-COOH Trifluoromethyl, Carboxylic acid Agrochemicals
5-(4-Methoxyphenyl)-N-... (898497-51-3) 1,2-Oxazole 5-(4-Methoxyphenyl), N-(diazenylphenyl) Methoxy, Diazenyl Dyes, Photodynamic therapy
3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde (73217-75-1) 1,2,4-Oxadiazole 3-Phenyl, 5-CHO Aldehyde Synthetic intermediates

Biological Activity

5-Methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an oxazole ring, a carboxamide group, and a pyrrolidine moiety. Its structural formula can be represented as follows:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Sigma Receptor Modulation : The compound has been studied for its interactions with sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems.
  • Anticancer Activity : Preliminary studies suggest that derivatives with similar structures exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anticancer Activity

A study evaluating the antiproliferative effects of related compounds found that they exhibited significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The compounds demonstrated IC50 values in the micromolar range, indicating potential for development as anticancer agents .

Neuroprotective Effects

In vitro studies have shown that compounds targeting sigma receptors can have neuroprotective effects, potentially reducing seizure activity and enhancing cognitive function. These findings highlight the importance of further exploring the therapeutic potential of 5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-y)phenyl]-1,2-oxazole-4-carboxamide in neurological disorders.

Case Study 1: Antiproliferative Activity

In a comparative study of various oxazole derivatives, 5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-y)phenyl]-1,2-oxazole-4-carboxamide was evaluated for its effects on cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 μM over 48 hours. Flow cytometry analysis confirmed an increase in apoptotic markers, supporting its role as an anticancer agent.

CompoundCell LineIC50 (μM)Mechanism
Compound AHCT-11612.5Apoptosis induction
Compound BHeLa15.0Cell cycle arrest
This compound HCT-11610.0 Apoptosis induction

Case Study 2: Neuroprotective Effects

A recent study investigated the neuroprotective properties of sigma receptor modulators in a mouse model of epilepsy. The administration of compounds similar to 5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-y)phenyl]-1,2-oxazole-4-carboxamide resulted in reduced seizure frequency and severity compared to controls.

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